

2-Acetyl-5-chlorothiophene chemical properties

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Compound of Interest

Compound Name: 2-Acetyl-5-chlorothiophene

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An In-depth Technical Guide to the Chemical Properties of **2-Acetyl-5-chlorothiophene**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and reactivity of **2-Acetyl-5-chlorothiophene** (CAS No: 6310-09-4).^{[1][2][3][4]} As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its chemical behavior is essential for researchers, scientists, and professionals in drug development.^[1] This document summarizes quantitative data in structured tables, presents detailed experimental protocols for its synthesis and key reactions, and utilizes visualizations to illustrate reaction pathways and logical relationships.

Chemical and Physical Properties

2-Acetyl-5-chlorothiophene is an organic compound featuring a five-membered aromatic thiophene ring substituted with an acetyl group at the 2-position and a chlorine atom at the 5-position.^[1] These substitutions significantly influence its physical properties and chemical reactivity.^[1] It typically appears as a white to light yellow or orange crystalline powder or solid, though it has also been described as a yellow to brown liquid with a distinct odor.^{[1][5][6]} It exhibits good solubility in common organic solvents like ethanol and ether but has limited solubility in water.^[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Acetyl-5-chlorothiophene**

Property	Value	Source(s)
CAS Number	6310-09-4	[3]
Molecular Formula	C ₆ H ₅ ClOS	[1][3]
Molecular Weight	160.62 g/mol	[3]
Appearance	White to light yellow/orange powder or crystals	[5][6]
Melting Point	45-49 °C	[2][4][7]
Boiling Point	117-118 °C @ 17 mmHg; 233.3 °C @ 760 mmHg	[2][4][7]
Density	~1.3 g/cm ³	[2]
IUPAC Name	1-(5-chlorothiophen-2-yl)ethanone	[3]
SMILES	<chem>CC(=O)c1ccc(Cl)s1</chem>	[3][7]
InChIKey	HTZGPEHWQCRXGZ- UHFFFAOYSA-N	[1][3][7]

Spectroscopic Data

The structure of **2-Acetyl-5-chlorothiophene** has been characterized using various spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carbonyl (C=O) stretching of the acetyl group.[3][6]
- NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available, providing detailed information about the hydrogen and carbon environments in the molecule.[7]
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

[3][6] The top three peaks in the mass spectrum are observed at m/z values of 145, 43, and 160.[6]

Chemical Reactivity and Applications

The reactivity of the **2-Acetyl-5-chlorothiophene** core is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing effects of the acetyl and chloro substituents.[1]

Electrophilic Aromatic Substitution

The acetyl group deactivates the thiophene ring towards electrophilic aromatic substitution (EAS), making reactions require harsher conditions compared to unsubstituted thiophene.[4] The acetyl group primarily directs incoming electrophiles to the 4-position, as the 5-position is already substituted.

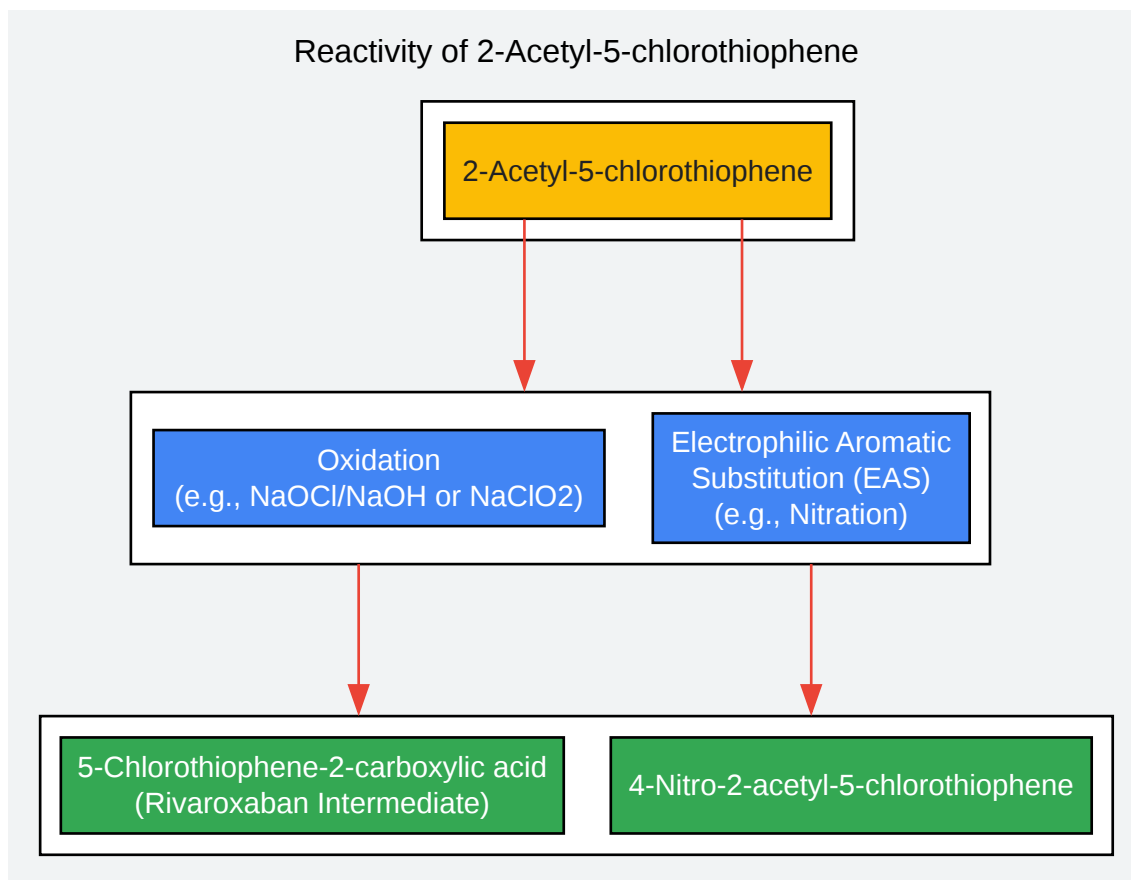
Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid, yielding 5-chlorothiophene-2-carboxylic acid. This transformation is crucial as 5-chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[8][9] This oxidation is commonly achieved via the haloform reaction or by using other oxidizing agents like sodium chlorite.[8][10]

Other Applications

Beyond its role in pharmaceutical synthesis, **2-Acetyl-5-chlorothiophene** serves as a versatile building block for:

- **Agrochemicals:** It is explored for its potential as a pesticide or herbicide.
- **Material Science:** Its structure is useful in the development of conductive polymers and organic electronics.
- **Flavor and Fragrance:** It finds application in creating unique flavoring agents and fragrances.



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Caption: Key chemical transformations of **2-Acetyl-5-chlorothiophene**.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **2-Acetyl-5-chlorothiophene** are critical for its application in research and development.

Synthesis via Friedel-Crafts Acylation of 2-Chlorothiophene

2-Acetyl-5-chlorothiophene is commonly synthesized via the Friedel-Crafts acylation of 2-chlorothiophene. Two prevalent methods are described below.

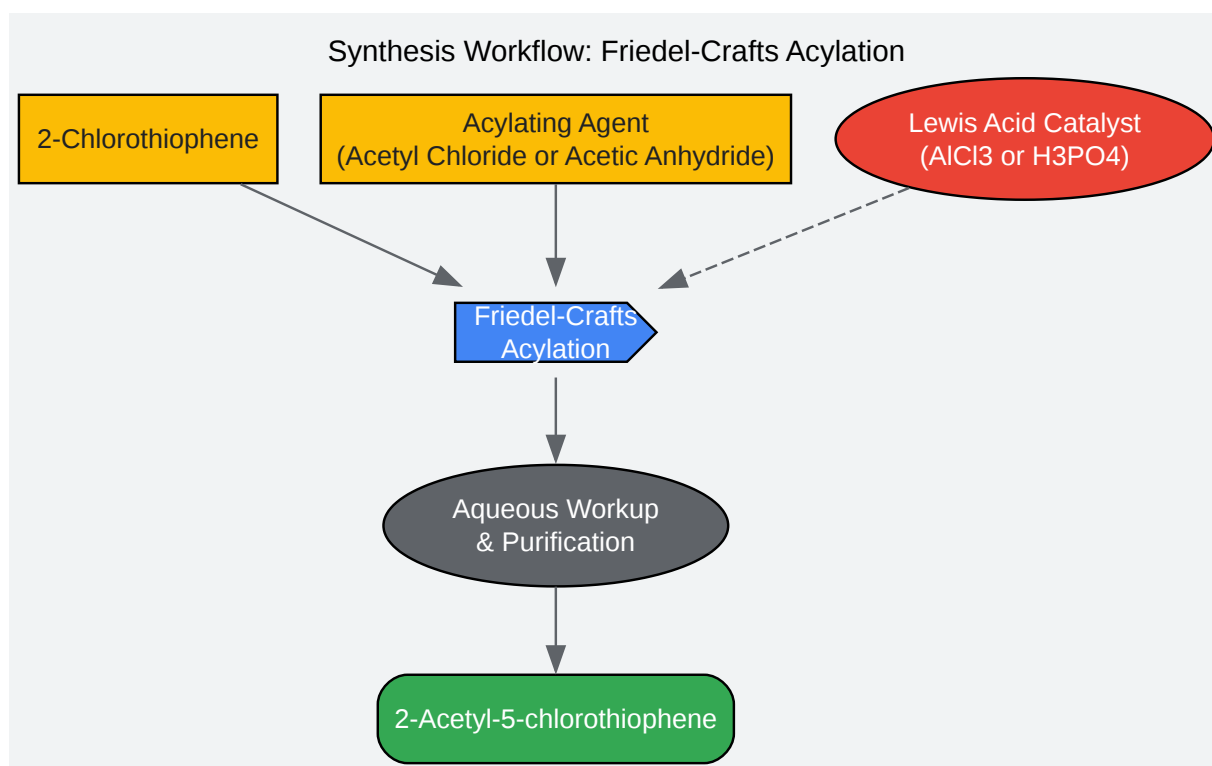
Method A: Using Acetic Anhydride and Phosphoric Acid

- Reactants: 2-chlorothiophene, acetic anhydride, catalytic amount of phosphoric acid.[8]

- Procedure:
 - To a reaction vessel, add 2-chlorothiophene (10g), ethylene dichloride (30g), acetic anhydride (17g), and a catalytic amount of phosphoric acid.[8]
 - Heat the mixture to reflux and maintain for 4 hours.[8]
 - After the reaction is complete, cool the mixture to room temperature.[8]
 - Add water (30g) and neutralize the pH with a liquid caustic soda solution.[8]
 - Separate the organic layer and concentrate it under reduced pressure to yield the product. A yield of 97% has been reported for this step.[8]

Method B: Using Acetyl Chloride and Aluminum Trichloride

- Reactants: 2-chlorothiophene, acetyl chloride, aluminum trichloride (catalyst).[11]
- Procedure:
 - This method involves the reaction of 2-chlorothiophene with acetyl chloride using aluminum trichloride as the Lewis acid catalyst.[11]
 - The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated, which then attacks the thiophene ring.[2]
 - A stoichiometric amount of AlCl_3 is typically required because the resulting ketone product forms a complex with the catalyst.[1]
 - The reaction is worked up with an aqueous acid to decompose the complex and isolate the final product. A yield of 91% has been reported.[11]



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Caption: Generalized workflow for the synthesis of **2-Acetyl-5-chlorothiophene**.

Oxidation to 5-Chlorothiophene-2-carboxylic acid

This protocol describes the conversion of **2-Acetyl-5-chlorothiophene** to its corresponding carboxylic acid, a valuable pharmaceutical intermediate.

- Reactants: **2-Acetyl-5-chlorothiophene**, sodium chlorite (NaClO_2), potassium dihydrogen phosphate (KH_2PO_4) buffer, acetone (solvent).^{[8][12]}
- Procedure:
 - Dissolve the starting material, 5-chloro-2-acetylthiophene, in acetone.^[12]
 - Cool the reaction mixture to 0-10 °C.^[12]
 - Add an aqueous solution of potassium dihydrogen phosphate to act as a pH buffer.^[12]

- Slowly add an aqueous solution of sodium chlorite dropwise to the reaction system.[12]
- Allow the oxidation to proceed at a controlled temperature of 20-30 °C.[12]
- Upon completion of the reaction, isolate the 5-chlorothiophene-2-carboxylic acid from the reaction system.[12]

Conclusion

2-Acetyl-5-chlorothiophene is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its chemical properties, governed by the substituted thiophene ring, allow for a range of transformations, most notably its oxidation to 5-chlorothiophene-2-carboxylic acid, a key component in the synthesis of Rivaroxaban.[8][9] The synthetic routes to **2-Acetyl-5-chlorothiophene** are well-established, relying on classical Friedel-Crafts acylation chemistry. This guide has consolidated the core technical information on its properties, reactivity, and handling, providing a valuable resource for professionals in the chemical and pharmaceutical sciences.

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